molecular formula C19H20N2S B14866222 4-(2-Methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline

4-(2-Methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline

Cat. No.: B14866222
M. Wt: 308.4 g/mol
InChI Key: GSBDWEGBSMNNMF-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the quinoline core using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the piperidine ring: The final step includes the alkylation of the quinoline-thiophene intermediate with 2-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce double bonds or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinoline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline carboxylic acids, while reduction could produce quinoline amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in the development of drugs for treating diseases such as cancer, infections, or neurological disorders.

    Industry: Use in the development of materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

4-(2-Methylpiperidin-1-yl)-2-(thiophen-2-yl)quinoline is unique due to the presence of the thiophene and piperidine rings, which can impart specific chemical and biological properties not found in simpler quinoline derivatives. These structural features might enhance its binding affinity to certain biological targets or improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

4-(2-methylpiperidin-1-yl)-2-thiophen-2-ylquinoline

InChI

InChI=1S/C19H20N2S/c1-14-7-4-5-11-21(14)18-13-17(19-10-6-12-22-19)20-16-9-3-2-8-15(16)18/h2-3,6,8-10,12-14H,4-5,7,11H2,1H3

InChI Key

GSBDWEGBSMNNMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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